Diallyl isophthalate
Overview
Description
Diallyl isophthalate is an organic compound with the chemical formula C14H14O4. It is an ester derived from isophthalic acid and allyl alcohol. This compound is known for its excellent thermal stability, chemical resistance, and electrical insulating properties, making it valuable in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diallyl isophthalate can be synthesized through the esterification of isophthalic acid with allyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the removal of water formed during the reaction .
Industrial Production Methods
In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous removal of water to drive the reaction to completion. The product is then purified through distillation or recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Diallyl isophthalate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form cross-linked polymers, which are used in the production of thermosetting resins.
Addition Reactions: The allyl groups in this compound can participate in addition reactions with various reagents, such as halogens and hydrogen.
Common Reagents and Conditions
Polymerization: Initiated by free radicals or peroxides under heat or UV light.
Hydrolysis: Requires acidic or basic conditions and elevated temperatures.
Addition Reactions: Typically carried out at room temperature or slightly elevated temperatures with appropriate catalysts.
Major Products Formed
Polymerization: Cross-linked polymers used in resins.
Hydrolysis: Isophthalic acid and allyl alcohol.
Addition Reactions: Various addition products depending on the reagent used.
Scientific Research Applications
Diallyl isophthalate has a wide range of applications in scientific research and industry:
Mechanism of Action
The mechanism of action of diallyl isophthalate primarily involves its ability to undergo polymerization and form cross-linked networks. This property is exploited in the production of thermosetting resins, which exhibit excellent thermal and chemical resistance. The molecular targets and pathways involved in its action are related to the formation of stable polymeric structures .
Comparison with Similar Compounds
Similar Compounds
Diallyl phthalate: Similar in structure but derived from phthalic acid instead of isophthalic acid.
Diallyl terephthalate: Derived from terephthalic acid and has similar polymerization properties.
Uniqueness
Diallyl isophthalate is unique due to its specific ester linkage and the position of the allyl groups, which confer distinct thermal and chemical properties compared to its analogs. Its ability to form highly stable and cross-linked polymers makes it particularly valuable in high-performance applications .
Properties
IUPAC Name |
bis(prop-2-enyl) benzene-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-3-8-17-13(15)11-6-5-7-12(10-11)14(16)18-9-4-2/h3-7,10H,1-2,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOORLLSLMPBSPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1=CC(=CC=C1)C(=O)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7051559 | |
Record name | Diallyl isophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7051559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless to slightly yellow odorless liquid; [Redox Chemicals MSDS] | |
Record name | 1,3-Benzenedicarboxylic acid, 1,3-di-2-propen-1-yl ester | |
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Record name | Diallyl isophthalate | |
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CAS No. |
1087-21-4, 25035-78-3 | |
Record name | Diallyl isophthalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1087-21-4 | |
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Record name | ISO-DAP | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=25035-78-3 | |
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Record name | Diallyl isophthalate | |
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Record name | 1,3-Benzenedicarboxylic acid, 1,3-di-2-propen-1-yl ester, homopolymer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025035783 | |
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Record name | Diallyl isophthalate | |
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Record name | 1,3-Benzenedicarboxylic acid, 1,3-di-2-propen-1-yl ester | |
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Record name | Diallyl isophthalate | |
Source | EPA DSSTox | |
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Record name | Diallyl isophthalate | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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